Caesium tetrafluoroborate

説明

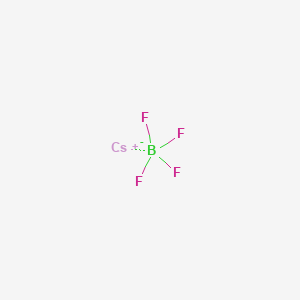

Caesium tetrafluoroborate is a chemical compound with the molecular formula BCsF4 . It has a molecular weight of 219.71 g/mol . The compound is composed of the tetrafluoroborate anion (BF4-) and the caesium cation (Cs+) .

Synthesis Analysis

Caesium tetrafluoroborate can be prepared by reacting boric and hydrofluoric acids with caesium hydroxide or caesium carbonate .Molecular Structure Analysis

The molecular structure of caesium tetrafluoroborate is represented by the InChI string:InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1 . The compound is made up of a caesium cation (Cs+) and a tetrafluoroborate anion (BF4-) . Chemical Reactions Analysis

Caesium tetrafluoroborate has been used in the field of perovskite solar cells. A study reported the use of caesium tetrafluoroborate for surface passivation of wide bandgap perovskite solar cells .Physical And Chemical Properties Analysis

Caesium tetrafluoroborate has a molecular weight of 219.71 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 219.9083698 g/mol .科学的研究の応用

Surface Passivation of Wide Bandgap Perovskite Solar Cells

Specific Scientific Field

Materials Science and Engineering, specifically in the development of solar cells.

Application Summary

Caesium tetrafluoroborate is used for surface passivation of wide bandgap perovskite solar cells. This process improves the open circuit voltage of the devices .

Methods of Application

The wide bandgap perovskite solutions were prepared by dissolving various compounds in a mixed solvent system. This solution was spin-coated on a film, and it was immediately immersed in a bath for a short period. After bathing, the film was annealed. For surface passivation, a solution of phenethylammonium tetrafluoroborate (which creates CsBF4) was spin-coated on the perovskite film .

Results or Outcomes

The results demonstrate that this method is a promising approach to passivating the surface of wide bandgap perovskites and can be adapted to other perovskites of various compositions .

Passivation of Pb0 Traps in CsPbBr3 Nanocrystals

Specific Scientific Field

Nanotechnology, specifically in the development of light-emitting diodes (LEDs).

Application Summary

Caesium tetrafluoroborate is used in the in situ passivation of uncoordinated lead atoms (Pb0) on the surface of cesium lead halide perovskite (CsPbX3) nanocrystals (NCs). This process enhances the emission and stability of the NCs .

Methods of Application

The introduction of the multifunctional additive 1-butyl-3-methyl-imidazolium tetrafluoroborate ([Bmim]BF4) can significantly eliminate the Pb0 traps. The photoluminescence quantum yield (PLQY) of the as-synthesized NCs was improved due to the good passivation of the surface defects .

Results or Outcomes

The as-prepared CsPbBr3 NCs exhibit robust water resistance stability, maintaining 67.5% of the initial photoluminescence (PL) intensity after immersion in water for 21 days. A white light emitting diode (LED), assembled by mixing the as-synthesized CsPbBr3 NCs and red K2SiF6:Mn4+ phosphors onto a blue chip, exhibits high luminous efficiency (100.07 lm W−1) and wide color gamut (140.64% of the National Television System Committee (NTSC) standard) .

Sodium Iodide Symporter Imaging by PET

Specific Scientific Field

Nuclear Medicine and Radiopharmacy, specifically in the development of Positron Emission Tomography (PET) imaging.

Application Summary

Caesium tetrafluoroborate is used in the synthesis of high molar activity [18F]tetrafluoroborate ([18F]TFB) for sodium iodide symporter (NIS) imaging by PET . This process is gaining traction in nuclear medicine, with an increasing number of human studies being published .

Methods of Application

The use of ammonium hydroxide for [18F]fluoride elution, commercially available boron trifluoride-methanol complex dissolved in acetonitrile as precursor and removal of unreacted [18F]fluoride on Florisil solid-phase extraction cartridges resulted in the reliable production of [18F]TFB .

Results or Outcomes

The automated radiosynthesis procedure for [18F]tetrafluoroborate provides the radiotracer with high molar activity, suitable for preclinical imaging of NIS reporter gene . The PET scanning of a mouse lung tumour model carrying a NIS reporter gene rendered images of high quality and improved sensitivity .

Selective Reactivity-Assisted Sacrificial Additive Coating

Application Summary

Caesium tetrafluoroborate is used for selective reactivity-assisted sacrificial additive coating of wide bandgap perovskite solar cells. This process improves the open circuit voltage of the devices .

Results or Outcomes

High Molar Activity [18F]Tetrafluoroborate Synthesis

Results or Outcomes

A novel automated radiosynthesis procedure for [18F]tetrafluoroborate has been developed that provides the radiotracer with high molar activity, suitable for preclinical imaging of NIS reporter gene . The PET scanning of a mouse lung tumour model carrying a NIS reporter gene rendered images of high quality and improved sensitivity .

Safety And Hazards

将来の方向性

Caesium tetrafluoroborate has been used in the field of perovskite solar cells, showing potential for future research in this area . Further studies could explore the use of caesium tetrafluoroborate in other applications and its potential effects on the performance and stability of these applications .

特性

IUPAC Name |

cesium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXRQPOVBVBECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BCsF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635691 | |

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caesium tetrafluoroborate | |

CAS RN |

18909-69-8 | |

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)